2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one
Overview
Description
The compound seems to be a derivative of 2-azabicyclo[2.2.1]heptane . The 2-azabicyclo[2.2.1]heptane structure is a part of various bio-active compounds and is still underexplored from a synthetic accessibility point of view .
Synthesis Analysis
One method to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .Molecular Structure Analysis
The molecular structure of 2-azabicyclo[2.2.1]heptane, a core part of the compound you’re interested in, includes a seven-membered ring with one nitrogen atom and two carbon atoms .Chemical Reactions Analysis
The palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is a key reaction in the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes . The products of this reaction could be further functionalized to build up a library of bridged aza-bicyclic structures .Physical and Chemical Properties Analysis
The physical and chemical properties of 2-azabicyclo[2.2.1]heptane, a core part of the compound you’re interested in, include a molecular weight of 97.16 .Scientific Research Applications
Intramolecular Reductive Cyclopropanation
A study by Gensini et al. (2002) describes the synthesis of tris- and monoprotected derivatives with 1-amino-3-azabicyclo hexane and heptane skeletons through intramolecular reductive cyclopropanation. This process, starting from derivatives of the amino acid serine, yielded enantiomerically pure compounds, showcasing a method to obtain structurally complex amines with potential applications in peptidomimetics and drug discovery Gensini et al., 2002.
Aza-Diels-Alder Reactions
Waldmann and Braun (1991) demonstrated the asymmetric synthesis of bicyclic amino acid derivatives through Aza-Diels-Alder reactions. This synthesis pathway highlights the potential for creating novel amino acid derivatives with specific stereochemical configurations, which could be crucial in the development of new pharmaceuticals Waldmann & Braun, 1991.
Synthesis of Bicyclic Proline Analogues
Grygorenko et al. (2006) reported the stereoselective synthesis of novel rigid bicyclic proline analogues, which could be used for the design of peptidomimetics and peptide models. This synthesis is part of the efforts to create libraries of conformationally constrained amino acids for drug design and development Grygorenko et al., 2006.
Enantiocomplementary Lactamases
Assaf et al. (2014) identified four enzymes with hydrolytic activity on Vince lactam and its derivatives, showcasing enantiocomplementary activities. This study opens pathways for the synthesis of enantiopure carbocyclic nucleoside analogues, crucial in the development of antiviral and anticancer drugs Assaf et al., 2014.
Synthesis of Bridged Bicyclic Morpholine Amino Acids
Kou et al. (2017) efficiently synthesized novel morpholine amino acids, which could serve as compact modules in medicinal chemistry. These compounds have the potential to modulate physicochemical and pharmacokinetic properties of drug candidates and to introduce new intellectual properties Kou et al., 2017.
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-Amino-1-{2-azabicyclo[22It’s structurally related to a number of synthetic compounds that are inhibitors of rho-associated protein kinase .
Biochemical Pathways
The biochemical pathways affected by 2-Amino-1-{2-azabicyclo[22Compounds with similar structures have been found to inhibit rho-associated protein kinase, which plays a key role in various cellular processes .
Result of Action
The molecular and cellular effects of 2-Amino-1-{2-azabicyclo[22Compounds with similar structures have been found to inhibit rho-associated protein kinase, which could potentially affect various cellular processes .
Biochemical Analysis
Biochemical Properties
2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in palladium-catalyzed 1,2-aminoacyloxylation reactions, which are essential for synthesizing oxygenated 2-azabicyclo[2.2.1]heptanes . These reactions proceed efficiently with a broad array of substrates, indicating the versatility of this compound in biochemical processes. The interactions with enzymes and proteins are primarily catalytic, facilitating the formation of complex structures from simpler molecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the synthesis of carbocyclic nucleosides, which are vital for DNA and RNA synthesis . The modulation of gene expression by this compound can lead to changes in cellular metabolism, impacting the overall function and health of the cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound acts as a catalyst in enzyme-mediated reactions, facilitating the formation of complex structures. It also plays a role in enzyme inhibition or activation, depending on the specific biochemical context. The changes in gene expression induced by this compound are mediated through its interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged experimental observations . Its degradation products may also have significant biochemical effects, necessitating careful monitoring during long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At higher doses, toxic or adverse effects may be observed, including enzyme inhibition and cellular damage . Threshold effects are also noted, where a specific dosage level triggers a significant biochemical response.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound participates in the synthesis of carbocyclic nucleosides, which are essential for nucleic acid metabolism . It also affects metabolic flux and metabolite levels, influencing the overall metabolic state of the cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, impacting its biochemical activity . The transport mechanisms ensure that the compound reaches its target sites within the cells, facilitating its role in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that this compound interacts with the appropriate biomolecules, exerting its biochemical effects efficiently.
Properties
IUPAC Name |
2-amino-1-(2-azabicyclo[2.2.1]heptan-2-yl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-6(10)9(12)11-5-7-2-3-8(11)4-7/h6-8H,2-5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOAJFBCYSMDRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2CCC1C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.